molecular formula C25H21N3O3 B1222442 2-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-hydroxy-3-phenyl-1-isoindolone

2-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-hydroxy-3-phenyl-1-isoindolone

Cat. No.: B1222442
M. Wt: 411.5 g/mol
InChI Key: KUSDAEKSKFAWIZ-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-hydroxy-3-phenyl-1-isoindolone is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Tautomerism and Basicity Studies

Research by Katritzky and Maine (1964) on similar pyrazole compounds, including 1,5-dimethyl-2-phenyl-pyrazol-3-one, revealed insights into their tautomerism and basicity. These compounds exist in hydroxy and oxo forms, showing interesting behavior in different media, which can be pivotal for understanding the chemical properties of related compounds like 2-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-hydroxy-3-phenyl-1-isoindolone (Katritzky & Maine, 1964).

Synthesis and Antibacterial Activities

Asiri and Khan (2010) synthesized Schiff bases containing 1,5-dimethyl-2-phenyl-pyrazol-3-one, exploring their antibacterial activities. This study is relevant as it provides a framework for understanding the potential antibacterial properties of similar compounds, including the one (Asiri & Khan, 2010).

Utility in Heterocyclic Synthesis

Fadda et al. (2012) utilized a similar compound, (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide, as a key intermediate in synthesizing various heterocyclic derivatives. This highlights the versatility of such compounds in synthesizing diverse heterocyclic structures, which could include the synthesis pathways of this compound (Fadda et al., 2012).

Anticancer Activity

Research by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives, structurally related to the compound , demonstrated significant antitumor activity on human breast adenocarcinoma cell lines. This suggests potential research pathways for exploring the anticancer properties of similar compounds (Abdellatif et al., 2014).

Corrosion Inhibition

A study by Emregül and Hayvalı (2006) on Schiff bases derived from pyrazol-3-one derivatives, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, showed promising results in inhibiting steel corrosion. This indicates a potential application for similar compounds in materials science, specifically in corrosion inhibition (Emregül & Hayvalı, 2006).

Fluorescent Chemosensor

Asiri et al. (2018) synthesized a compound using 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which acted as a fluorescent chemosensor for Al3+ ions. This study opens up possibilities for using similar compounds in the development of sensitive and selective sensors for metal ions (Asiri et al., 2018).

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-hydroxy-3-phenylisoindol-1-one

InChI

InChI=1S/C25H21N3O3/c1-17-22(24(30)28(26(17)2)19-13-7-4-8-14-19)27-23(29)20-15-9-10-16-21(20)25(27,31)18-11-5-3-6-12-18/h3-16,31H,1-2H3

InChI Key

KUSDAEKSKFAWIZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3(C5=CC=CC=C5)O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3(C5=CC=CC=C5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-hydroxy-3-phenyl-1-isoindolone
Reactant of Route 2
2-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-hydroxy-3-phenyl-1-isoindolone
Reactant of Route 3
2-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-hydroxy-3-phenyl-1-isoindolone
Reactant of Route 4
2-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-hydroxy-3-phenyl-1-isoindolone
Reactant of Route 5
2-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-hydroxy-3-phenyl-1-isoindolone
Reactant of Route 6
2-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-hydroxy-3-phenyl-1-isoindolone

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